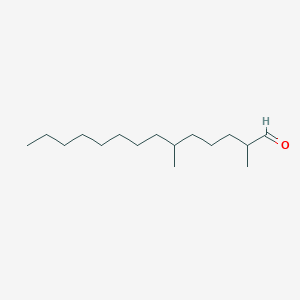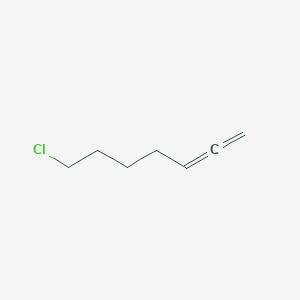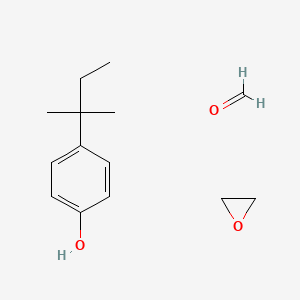
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane is a complex organic compound that combines the properties of formaldehyde, a phenolic compound, and an epoxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane typically involves the reaction of formaldehyde with 4-(2-methylbutan-2-yl)phenol and oxirane. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions where formaldehyde reacts with phenolic compounds under controlled temperature and pressure conditions. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane can undergo various chemical reactions, including:
Oxidation: The phenolic component can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane involves its interaction with various molecular targets. The formaldehyde component can react with primary and secondary amines, thiols, and hydroxyl groups to form methylol derivatives. These reactions can lead to the formation of cross-links with DNA, RNA, and proteins, affecting cellular processes . The phenolic component can undergo redox reactions, influencing oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol-formaldehyde resins: These are similar in that they also involve the reaction of phenol with formaldehyde but do not include the oxirane component.
Epoxy resins: These contain oxirane groups but may not have the phenolic component.
Bisphenol A: A compound that also involves phenolic and epoxide components but has a different structure.
Propiedades
Número CAS |
63428-93-3 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane |
InChI |
InChI=1S/C11H16O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;1-2H2;1H2 |
Clave InChI |
KGOHZZWAQGPQKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 |
Números CAS relacionados |
63428-93-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


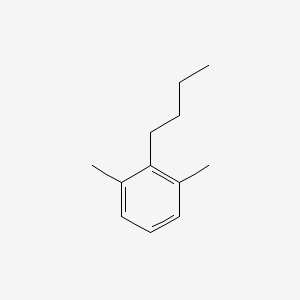
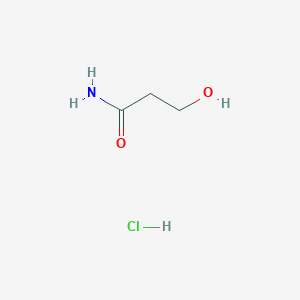
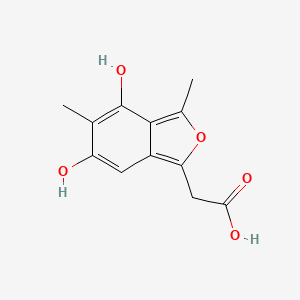
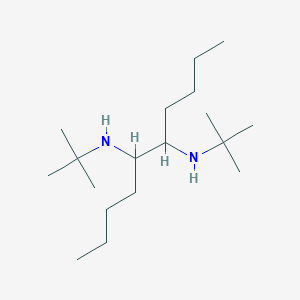
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
